molecular formula C12H14O4 B13202262 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13202262
M. Wt: 222.24 g/mol
InChI Key: JTPRDJZKIHUIJV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound with a molecular formula of C12H14O4 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 2,2-dimethyl-3-oxopropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: 3-(4-Methoxyphenyl)-2,2-dimethyl-3-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the dimethyl and oxo groups.

    4-Methoxybenzoic acid: Contains the methoxyphenyl moiety but differs in the carboxylic acid position and lacks the dimethyl substitution.

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the methoxyphenyl and dimethyl-oxo groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with simpler analogs.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C12H14O4/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7H,1-3H3,(H,14,15)

InChI Key

JTPRDJZKIHUIJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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